CFG920
Overview
Description
CFG920 is a nonsteroidal, reversible inhibitor of the enzymes steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and aldosterone synthase (CYP11B2). It is an orally active compound with potential antiandrogen and antineoplastic activities. This compound has shown promise in the treatment of metastatic castration-resistant prostate cancer by inhibiting androgen production in both the testes and adrenal glands .
Preparation Methods
The synthesis of CFG920 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
CFG920 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Chemistry: CFG920 is used as a tool compound to study the inhibition of CYP17 and CYP11B2 enzymes.
Biology: The compound is used to investigate the role of androgens in biological processes.
Medicine: This compound has shown potential in the treatment of metastatic castration-resistant prostate cancer by reducing androgen levels and inhibiting tumor growth
Mechanism of Action
CFG920 exerts its effects by inhibiting the enzymatic activity of CYP17A1 and CYP11B2. By inhibiting CYP17A1, this compound reduces the production of androgens in both the testes and adrenal glands. This decrease in androgen levels leads to reduced androgen-dependent growth signaling and inhibition of cell proliferation in androgen-dependent tumor cells. The inhibition of CYP11B2 further contributes to the compound’s antineoplastic activity .
Comparison with Similar Compounds
CFG920 is unique in its dual inhibition of CYP17A1 and CYP11B2, which distinguishes it from other similar compounds. Some similar compounds include:
Abiraterone acetate: A CYP17 inhibitor used in the treatment of metastatic castration-resistant prostate cancer.
Galeterone: Another CYP17 inhibitor with additional antiandrogen and androgen receptor degradation activities.
Seviteronel: A selective CYP17 lyase inhibitor with potential antineoplastic activity
This compound’s dual inhibition mechanism provides a broader spectrum of activity compared to these similar compounds, making it a promising candidate for further research and development.
Properties
CAS No. |
1260006-20-9 |
---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
ZVIFCOOHWGNPHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CFG-920; CFG920; CFG 920. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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